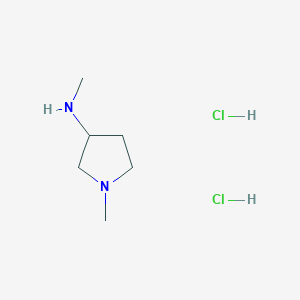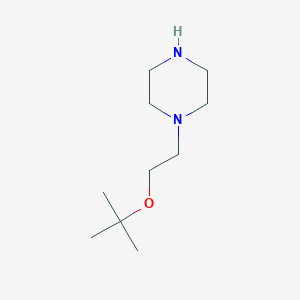
Tetrahydrothiopyran-4-carbaldehyde
Vue d'ensemble
Description
Tetrahydrothiopyran-4-carbaldehyde is a heterocyclic compound with the empirical formula C6H10OS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
Tetrahydrothiopyrans have been synthesized efficiently from aldehydes and substituted 5-methylhex-4-ene-1-thiol via (3,5)-thionium-ene cyclization reaction mediated by boron trifluoride etherate .
Molecular Structure Analysis
The molecular weight of Tetrahydrothiopyran-4-carbaldehyde is 130.21 . The SMILES string representation of its structure is O=CC1CCSCC1 .
Physical And Chemical Properties Analysis
Tetrahydrothiopyran-4-carbaldehyde has a density of 1.2±0.1 g/cm³, a boiling point of 217.0±33.0 °C at 760 mmHg, and a flash point of 97.2±11.1 °C . It has one freely rotating bond .
Applications De Recherche Scientifique
Synthesis of Stable Free Nitroxyl Radicals
THPCA is utilized in the synthesis of stable free nitroxyl radicals . These radicals are important in polymer chemistry for controlling the polymerization process and in biochemistry as spin labels for studying biological systems.
Production of Photosensitive Semiconductors
Researchers employ THPCA in the development of photosensitive semiconductors . These materials are crucial for photovoltaic devices and sensors due to their ability to convert light into electrical signals.
Creation of Electrochromic Materials
THPCA serves as a precursor in creating electrochromic materials . These materials change color or opacity when an electric charge is applied and are used in smart windows and displays.
Development of Synthetic Juvenile Hormones and Pheromones
The compound is instrumental in formulating synthetic juvenile hormones and pheromones . These are applied in agriculture to control pest populations by disrupting their growth and communication.
Precursors to Natural Product Analogs
THPCA derivatives act as polypropionate fragments, which are precursors to natural product analogs . This application is significant in drug discovery, where such analogs can lead to new therapeutic agents.
Antitumor and Antibacterial Agents
Some derivatives of THPCA have shown potential as antitumor and antibacterial agents . This is due to their ability to interfere with the growth and proliferation of cancer cells and bacteria.
Antiparasitic and Antifungal Applications
THPCA derivatives are also explored for their antiparasitic and antifungal activities . These properties are beneficial in developing treatments for parasitic infections and fungal diseases.
Inhibitors of Phosphodiesterase and β-Secretase BACE1
Lastly, THPCA is being studied for its inhibitory effects on enzymes like phosphodiesterase and β-secretase BACE1 . Inhibitors of these enzymes have implications in treating diseases such as depression and Alzheimer’s disease.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
thiane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c7-5-6-1-3-8-4-2-6/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIZZLLLLJVFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602926 | |
| Record name | Thiane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiopyran-4-carbaldehyde | |
CAS RN |
50675-19-9 | |
| Record name | Thiane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40602926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2H-thiopyran-4-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Nitrophenyl)amino]propan-2-ol](/img/structure/B1369336.png)



![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylic acid](/img/no-structure.png)






![2-[(Cyclopentyloxy)methyl]aniline](/img/structure/B1369361.png)